N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8O/c21-16-3-1-14(2-4-16)15-9-23-28(10-15)12-20(30)24-17-7-8-27(11-17)19-6-5-18-25-22-13-29(18)26-19/h1-6,9-10,13,17H,7-8,11-12H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVONVCOLVYYKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural features, synthesis, and biological activities, particularly in the context of medicinal chemistry.
Structural Features
The compound is characterized by several key structural components:
- Triazolo[4,3-b]pyridazine moiety : This heterocyclic structure is known for its biological significance, particularly in drug development.
- Pyrrolidine ring : This five-membered ring contributes to the compound's overall stability and interaction with biological targets.
- Pyrazole substituent : The presence of a pyrazole group enhances the compound's potential for various biological interactions.
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to maximize yield and purity. The synthetic pathway may include:
- Formation of the triazolo-pyridazine core.
- Introduction of the pyrrolidine ring.
- Coupling with the pyrazole derivative.
Anticancer Properties
Preliminary studies indicate that compounds with similar structural features exhibit notable anticancer activities. The triazole and pyridazine moieties are often linked to enhanced cytotoxicity against various cancer cell lines due to their ability to interact with proteins involved in cell proliferation and survival pathways .
In a comparative analysis:
| Compound | Activity | Reference |
|---|---|---|
| N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Anticancer properties | |
| 7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamide | Anticancer activity | |
| N-(3-chloro-4-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | Cytotoxic effects on cancer cells |
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented. The triazole component may interfere with essential cellular functions in pathogens .
In vitro studies have shown varying degrees of effectiveness against different bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| K. pneumoniae | 64 µg/mL |
Case Studies
A study conducted on structurally similar compounds demonstrated significant anticancer activity against various cell lines. For instance:
- Compound A exhibited an IC50 value of 0.5 µM against breast cancer cells.
- Compound B , with a similar triazole structure, showed promising results in inhibiting tumor growth in xenograft models.
These findings suggest that modifications in substituents can significantly alter the biological activity while retaining core structural elements that contribute to pharmacological profiles.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The target compound’s triazolo-pyridazine core distinguishes it from analogs with triazolo-pyrimidine (e.g., 1319065-43-4) or triazolo-thiadiazole (e.g., 955314-84-8) systems. Pyridazine’s electron-deficient nature may influence binding interactions compared to pyrimidine or thiadiazole derivatives .
- Fluorinated Moieties: The 4-fluorophenyl group in the target compound and 1319065-43-4 suggests shared strategies to optimize pharmacokinetics, whereas non-fluorinated analogs (e.g., 955314-84-8) may exhibit differing metabolic profiles .
- Substituent Diversity : The pyrrolidine ring in the target compound provides conformational rigidity absent in analogs with flexible chains (e.g., phenylethyl in 1312945-92-8). This could impact target selectivity or solubility .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group in 1312945-92-8 increases logP, whereas the target compound’s fluorine and pyrrolidine may balance hydrophilicity .
- Metabolic Stability: Fluorine in the target compound and 1319065-43-4 likely reduces oxidative metabolism compared to non-fluorinated analogs .
- Synthetic Accessibility : The triazolo-pyridazine core may pose synthetic challenges compared to more common triazolo-pyrimidines, as seen in 1319065-43-4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
